(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Overview
Description
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromo-pyridine group and piperidine structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position. This is followed by the formation of the piperidine ring and subsequent amination to introduce the amine group. The reaction conditions often require the use of strong bases and nucleophiles, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromo group or to convert the amine group to a different amine derivative.
Substitution: : The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the bromo group, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : The compound can be used in the production of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: can be compared with other similar compounds, such as 2-Amino-6-bromopyridine and 2-Bromo-6-methylpyridine . These compounds share the bromo-pyridine group but differ in their substituents and overall structure, which can lead to differences in their reactivity and applications. The uniqueness of This compound lies in its piperidine ring and amine group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
6-bromo-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9;/h1-3,9,13H,4-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDAAUKZWDZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671526 | |
Record name | 6-Bromo-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-42-7 | |
Record name | 6-Bromo-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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